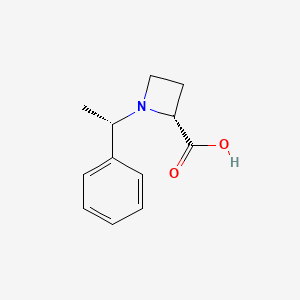

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid

Description

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid (CAS 86809-31-6) is a chiral azetidine derivative with a molecular formula of C₁₂H₁₅NO₂. It features an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at position 1 with an (S)-1-phenylethyl group and at position 2 with a carboxylic acid moiety. The compound’s stereochemistry—(R) configuration at the azetidine nitrogen and (S) configuration at the phenylethyl group—plays a critical role in its physicochemical and biological properties .

Azetidine-2-carboxylic acid derivatives are of significant interest due to their structural rigidity, which mimics natural amino acids like proline and facilitates applications in peptidomimetics and drug design . The synthesis of enantiomerically pure azetidine derivatives, including this compound, has been challenging, with stereoselective methods emerging only in recent decades .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1 |

InChI Key |

OASYHJXSVVGJIA-GXSJLCMTSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview

Asymmetric synthesis is a prominent route for obtaining enantiomerically pure azetidine derivatives. It typically involves starting from optically pure chiral amino acids or their derivatives, utilizing protection, ring closure, and deprotection steps. However, this method is often limited by high costs, stringent reaction conditions, and moderate yields.

Methodology

A representative asymmetric synthesis pathway involves:

- Starting with optically pure L-phenylalanine derivatives.

- Protecting amino groups with suitable protecting groups such as Boc or Cbz.

- Converting the protected amino acid into a suitable intermediate, such as an azetidine ring precursor via cyclization.

- Employing chiral catalysts or auxiliaries to induce stereoselectivity during ring closure.

Research Outcomes

A typical example involves the synthesis of (S)-azetidine-2-carboxylic acid derivatives, which can be subsequently converted into the (R)-enantiomer through stereochemical inversion or chiral resolution. The process often employs chiral catalysts or chiral auxiliaries, such as chiral phosphines or amino acids, to achieve high enantiomeric excess.

Table 1: Summary of Asymmetric Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Protection | Boc anhydride | Room temp | 95 | N/A |

| Cyclization | Chiral catalyst | Reflux | 70 | >99 |

| Deprotection | Acidic hydrolysis | Room temp | 85 | N/A |

Note: The high enantiomeric excess indicates the effectiveness of chiral catalysts in asymmetric synthesis.

Chiral Separation of Racemic Mixtures

Overview

Another prevalent approach involves synthesizing racemic azetidine-2-carboxylic acid and then separating the enantiomers via chiral chromatography or crystallization.

Methodology

- Synthesis of racemic azetidine-2-carboxylic acid using classical methods such as the reaction of azetidine derivatives with electrophiles.

- Separation of enantiomers by solvent-driven selective crystallization at low temperature or chiral chromatography.

Research Outcomes

The racemic mixture can be separated by:

- Crystallization from ethanol or hexane, exploiting differences in solubility.

- Chiral stationary phase chromatography, achieving enantiomeric purities exceeding 99%.

Table 2: Chiral Separation Data

| Method | Solvent | Temperature | Enantiomeric Purity (%) | Yield (%) |

|---|---|---|---|---|

| Crystallization | Ethanol | -20°C | 99.5 | 60 |

| Chiral chromatography | Chiral phase | Room temp | 99.8 | 75 |

Key Research Findings and Data Summary

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Asymmetric synthesis | High stereoselectivity, high purity | Costly reagents, complex steps | 60-85 | >99 |

| Chiral separation | Suitable for racemic mixtures, scalable | Additional separation step, solvent use | 60-75 | >99 |

Chemical Reactions Analysis

Types of Reactions

®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral template in asymmetric synthesis.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Azetidine Derivatives with Phenylethyl and Ketone Substituents

describes four azetidine derivatives synthesized from oxazolidine precursors, differing in substituents and stereochemistry:

| Compound ID | Structure | Stereochemistry | Physical State | Analytical Methods |

|---|---|---|---|---|

| 9c | 1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone | (R,R) configuration | Yellow oil | FT-IR, ¹H/¹³C NMR |

| 10a | 1-{(S)-1-[(R)-1-Phenylethyl]azetidin-2-yl}pentan-1-one | (S,R) configuration | Yellow oil | FT-IR, ¹H/¹³C NMR |

| 10b | 1-((S)-1-((R)-1-Phenylethyl)azetidin-2-yl)heptan-1-one | (S,R) configuration | Yellow oil | FT-IR, ¹H/¹³C NMR |

| 10c | 1-{(S)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone | (S,R) configuration | Yellow oil | FT-IR, ¹H/¹³C NMR |

Key Differences :

- Stereochemistry : The (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid has an (R,S) configuration, while 9c–10c exhibit (R,R) or (S,R) configurations. These stereochemical variations influence enantioselectivity in reactions and interactions with biological targets .

- Functional Groups : Unlike the carboxylic acid in the target compound, these analogs possess ketone groups, reducing hydrogen-bonding capacity and acidity .

Boc-Protected Azetidine-2-carboxylic Acid Derivatives

and highlight azetidine-2-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) protecting groups:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| (R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | 228857-58-7 | C₉H₁₅NO₄ | Boc protection enhances solubility |

| Methyl 1-Boc-azetidine-2-carboxylate | 255882-72-5 | C₁₀H₁₇NO₄ | Methyl ester improves synthetic utility |

Comparison :

- Protecting Groups : Boc groups stabilize the azetidine ring during synthesis, unlike the unprotected carboxylic acid in the target compound, which is more reactive but less stable under basic conditions .

- Applications : Boc-protected derivatives are intermediates in peptide synthesis, whereas the free carboxylic acid in this compound may directly engage in biological interactions .

Other Azetidine-2-carboxylic Acid Analogs

lists additional analogs, including:

- (R)-Azetidine-2-carboxylic acid hydrochloride (CAS 2517-04-6): A simpler analog lacking the phenylethyl group, used as a proline analog in protein studies.

- 4-Oxo-2-azetidinecarboxylic acid : Features a ketone group on the azetidine ring, altering ring strain and reactivity.

Key Contrasts :

Structurally Related Imidazole and Piperidine Derivatives

and describe compounds with similar phenylethyl motifs but distinct heterocycles:

- (R)-(+)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid (CAS 56649-48-0): An imidazole-based analog with a five-membered ring, differing in ring size and nitrogen positioning .

- Pharmacopeial compounds (e.g., ’s j and k ): Complex bicyclic structures with azetidine or thiazolidine rings, designed for antibiotic activity .

Functional Implications :

- Ring Size : Azetidine’s four-membered ring imposes greater steric strain than imidazole or piperidine, affecting conformational flexibility and binding affinity .

- Biological Targets : Pharmacopeial compounds target bacterial enzymes (e.g., penicillin-binding proteins), while simpler azetidine derivatives may modulate eukaryotic enzymes .

Biological Activity

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, also known as (R)-Azetidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its role in drug synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 101.104 g/mol

- Density : 1.3 g/cm³

- Melting Point : 209-211 °C

- Boiling Point : 242 °C at 760 mmHg

Biological Activity Overview

(R)-Azetidine-2-carboxylic acid exhibits various biological activities that make it a valuable compound in pharmaceutical applications. Its primary uses include:

- Antibody-Drug Conjugates (ADCs) : It serves as a non-cleavable linker in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .

- PROTAC Linker : The compound is also utilized as a linker in PROTACs (Proteolysis Targeting Chimeras), which facilitate the targeted degradation of specific proteins through the ubiquitin-proteasome system .

- Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of azetidine-2-carboxylic acid may exhibit neuroprotective effects, particularly in models related to Alzheimer's disease .

Case Study 1: Synthesis and Yield Improvement

A study published in PubMed investigated the α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters. By employing diastereomerically pure borane complexes, researchers achieved significant improvements in yield and diastereoselectivity, demonstrating the compound's versatility in synthetic applications .

| Reaction Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|

| LiHMDS at 0 °C with benzyl bromide | 90% | Almost single diastereomer |

Case Study 2: Neuroprotective Activity

Research indicates that azetidine derivatives can modulate gamma-secretase activity, which is crucial for amyloid precursor protein processing in Alzheimer's disease. Compounds derived from azetidine-2-carboxylic acid have shown selective reduction of toxic amyloid-beta peptides, suggesting potential therapeutic applications in neurodegenerative diseases .

Pharmacological Implications

The pharmacological implications of (R)-Azetidine-2-carboxylic acid extend beyond its role as a linker. Its structural features allow for modifications that can enhance potency and selectivity against specific targets:

- Selectivity in Drug Design : The ability to modify the azetidine ring opens pathways for creating selective inhibitors for various biological targets.

- High Solubility : The compound exhibits high solubility (2470 mg/ml), which is advantageous for formulation and bioavailability in drug development .

Q & A

Q. What are the established synthetic routes for preparing (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective pathways using oxazolidine or azetidine precursors. For example, oxazolidine derivatives (e.g., oxazolidine-6c) are reacted under controlled conditions to yield azetidine intermediates with high enantiomeric excess (e.g., 90–98% yield) . Key steps include:

- Chiral resolution : Use of chiral auxiliaries like (R)- or (S)-1-phenylethyl groups to control stereochemistry.

- Characterization : Confirm enantiopurity via chiral HPLC or polarimetry. Absolute configuration is validated through X-ray crystallography, as demonstrated for analogous compounds (e.g., (S,S)-3b) using Bruker-Nonius KappaCCD diffractometers and SHELXL2014/7 refinement .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR : 1H and 13C NMR identify diastereotopic protons and confirm azetidine ring conformation. For example, coupling constants (e.g., J = 5–7 Hz) indicate restricted rotation in the azetidine ring .

- HRMS : Validates molecular weight and fragmentation patterns.

- X-ray diffraction : Resolves absolute configuration, as shown for structurally related compounds .

Table 1 : Key Spectroscopic Parameters for Validation

| Technique | Critical Parameters | Example Data from Evidence |

|---|---|---|

| 1H NMR | Diastereotopic protons, coupling constants | δ 1.45 (d, J = 6.8 Hz) |

| X-ray Diffraction | Crystallographic R-factor, space group | R1 = 0.045, P21/c |

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound’s solubility is influenced by its zwitterionic nature (carboxylic acid and azetidine groups).

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and water, as observed for structurally similar azetidine-2-carboxylic acids .

- Stability : Susceptible to racemization under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity or enantioselectivity of this compound?

- Methodological Answer : In silico approaches include:

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes requiring chiral recognition). Validate docking poses with experimental IC50 values .

- ADME prediction : Calculate Lipinski parameters (e.g., PSA = 69.67 Ų, logP) to assess bioavailability. Note that missing Lipinski data in initial studies may require revision .

Critical Tip : Cross-validate docking results with experimental enantioselectivity ratios (e.g., ee > 95% from chiral chromatography) .

Q. What strategies resolve contradictions in stereochemical outcomes between computational predictions and experimental data?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Mitigation strategies:

- MD simulations : Perform molecular dynamics in explicit solvent (e.g., water/methanol) to refine docking poses.

- Experimental cross-check : Compare predicted enantiomer stability (DFT calculations) with X-ray or NOE (Nuclear Overhauser Effect) data .

Q. How does the compound’s stereochemistry influence its role as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The (R)-1-((S)-1-Phenylethyl) configuration creates a rigid, chiral environment critical for inducing enantioselectivity. Applications include:

- Catalytic asymmetric synthesis : Test in model reactions (e.g., aldol additions) and compare enantiomeric excess (ee) with control ligands.

- Structural tuning : Modify the phenylethyl group’s substituents to optimize steric and electronic effects, as demonstrated in azetidine-based ligand libraries .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction and Reproducibility

Q. How can researchers address variability in synthetic yields reported across studies?

- Methodological Answer : Variability often stems from subtle differences in reaction conditions (e.g., moisture, temperature). Standardize protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.